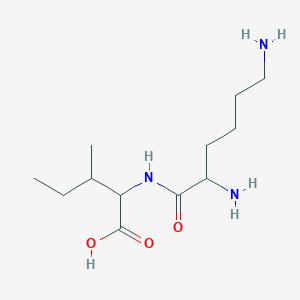
Lysylisoleucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lysylisoleucine is a dipeptide composed of two amino acids: lysine and isoleucine. This compound plays a significant role in various biological processes and has applications in scientific research, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: Lysylisoleucine can be synthesized through solid-phase peptide synthesis (SPPS), where lysine and isoleucine are sequentially added to a growing peptide chain on a resin support. The reaction conditions typically involve coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
Industrial Production Methods: In an industrial setting, this compound is produced using large-scale peptide synthesis techniques. These methods ensure high purity and yield, making the compound suitable for various applications.
化学反応の分析
Types of Reactions: Lysylisoleucine can undergo several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can reduce specific functional groups in the compound.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can produce reduced forms of this compound, which may exhibit altered properties.
Substitution: Substitution reactions can result in the formation of this compound derivatives with modified functional groups.
科学的研究の応用
Lysylisoleucine has diverse applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a substrate in enzymatic studies.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects in conditions such as inflammation and metabolic disorders.
Industry: Utilized in the development of bioactive peptides and nutraceuticals.
作用機序
The mechanism by which lysylisoleucine exerts its effects involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and influencing biological processes.
類似化合物との比較
Lysylisoleucine is similar to other dipeptides and amino acids, such as valylisoleucine and lysylvaline. its unique combination of lysine and isoleucine gives it distinct properties and biological activities. These differences make this compound valuable in various applications where specific interactions and effects are required.
Would you like to know more about any specific aspect of this compound?
特性
IUPAC Name |
2-(2,6-diaminohexanoylamino)-3-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O3/c1-3-8(2)10(12(17)18)15-11(16)9(14)6-4-5-7-13/h8-10H,3-7,13-14H2,1-2H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIIKPHLJKUXGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CCCCN)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
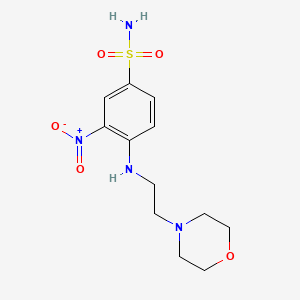
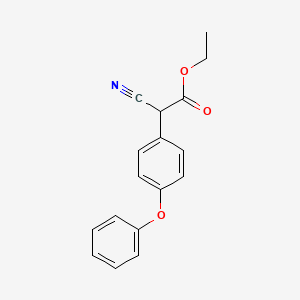
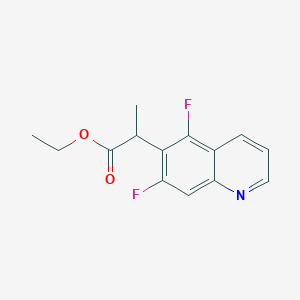


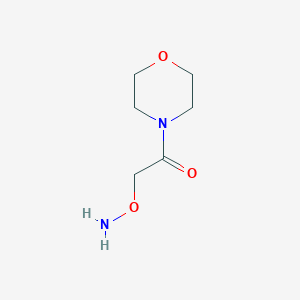
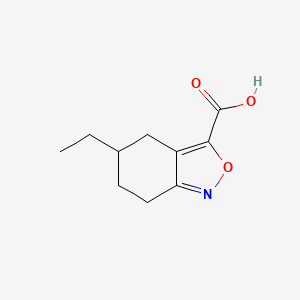
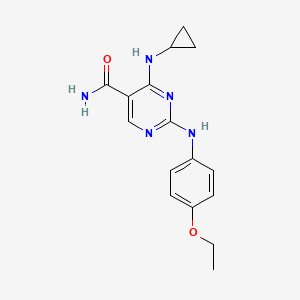
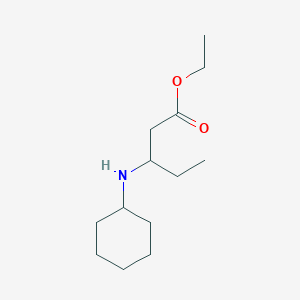


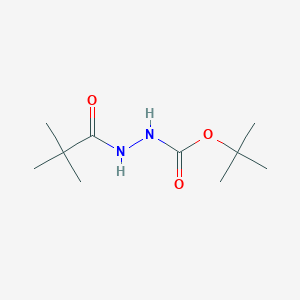

![N-[5-(6-chloro-5-nitropyridin-3-yl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B15356724.png)
